Product packaging for Pyridine-4-carbonyl chloride(Cat. No.:CAS No. 14254-57-0)

Pyridine-4-carbonyl chloride

Cat. No.: B172248
CAS No.: 14254-57-0
M. Wt: 141.55 g/mol
InChI Key: RVQZKNOMKUSGCI-UHFFFAOYSA-N
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Description

Pyridine-4-carbonyl chloride hydrochloride, more commonly known in research circles as Isonicotinoyl chloride hydrochloride, is a chemical reagent of significant importance in synthetic organic and medicinal chemistry. It serves as a versatile building block for the introduction of the isonicotinoyl moiety into target molecules. Its molecular formula is C6H5Cl2NO, and it has a molecular weight of 178.01 g/mol . This compound is the hydrochloride salt of this compound, which often enhances its stability for storage and handling. The primary research value of this compound lies in its highly reactive carbonyl chloride group, which readily undergoes nucleophilic acyl substitution reactions with various amines, alcohols, and other nucleophiles to form amides, esters, and ketones. This makes it an invaluable precursor for synthesizing a wide array of derivatives based on the 4-pyridyl scaffold. Researchers utilize it in the design and development of pharmaceutical compounds, agrochemicals, and functional materials. It is a key intermediate in the synthesis of molecules with potential biological activity. This product is intended for research and development purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO B172248 Pyridine-4-carbonyl chloride CAS No. 14254-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQZKNOMKUSGCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39178-35-3
Record name Pyridine-4-carbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine-4-carbonyl chloride
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Significance As a Versatile Intermediate in Organic Synthesis

Pyridine-4-carbonyl chloride's versatility is rooted in the electrophilic nature of its carbonyl carbon, a characteristic feature of acid halides. This high reactivity facilitates nucleophilic acyl substitution reactions, making it a go-to reagent for forming stable amide and ester bonds. The pyridine (B92270) ring itself also imparts unique electronic properties and potential for further functionalization, adding to its utility as a building block in multi-step syntheses.

The compound is typically synthesized from its corresponding carboxylic acid, isonicotinic acid (also known as pyridine-4-carboxylic acid), by reacting it with a chlorinating agent like thionyl chloride. This conversion to the more reactive acyl chloride is a common strategy in organic synthesis to activate a carboxylic acid for subsequent reactions.

The core utility of this compound lies in its role as an acylating agent. vedantu.comscbt.com It readily reacts with nucleophiles such as alcohols to form esters and with amines to form amides. vedantu.com This reactivity is fundamental in the construction of larger, more complex molecules from simpler starting materials. In many of these reactions, a base like pyridine is used to neutralize the hydrochloric acid byproduct. vedantu.com The pyridine base can also act as a nucleophilic catalyst, further enhancing the reaction rate. stackexchange.com

Role in the Synthesis of Heterocyclic Compounds and Diverse Derivatives

Established Synthetic Routes

The conversion of pyridine-4-carboxylic acid to its acid chloride derivative is a fundamental transformation in organic chemistry. This is typically achieved through the use of common chlorinating agents that react with the carboxylic acid moiety.

Synthesis from Pyridine-4-carboxylic Acid Precursors

The most direct and widely employed method for the synthesis of this compound involves the chlorination of pyridine-4-carboxylic acid. This precursor is readily available and can be efficiently converted to the desired acid chloride.

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of this compound from pyridine-4-carboxylic acid. ontosight.ai The reaction involves heating the carboxylic acid with an excess of thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. The reaction is typically carried out under reflux conditions to ensure complete conversion. In some procedures, dry pyridine is treated with thionyl chloride, and after a reaction period, the excess thionyl chloride is removed under reduced pressure. orgsyn.org

Detailed Research Findings:

A common laboratory-scale procedure involves reacting pyridine-4-carboxylic acid with thionyl chloride, often with the addition of a catalytic amount of dimethylformamide (DMF), which facilitates the reaction. The mixture is heated, and upon completion, the excess thionyl chloride is removed by distillation, leaving the crude this compound, which can be further purified by vacuum distillation.

Table 1: Synthesis of this compound using Thionyl Chloride

PrecursorReagentKey ConditionsProduct
Pyridine-4-carboxylic AcidThionyl Chloride (SOCl₂)RefluxThis compound
Dry PyridineThionyl Chloride (SOCl₂)Room temperature, 3 daysN-(4-Pyridyl)pyridinium chloride hydrochloride

Phosphorus oxychloride (POCl₃) serves as an alternative chlorinating agent for the conversion of pyridine-4-carboxylic acid to this compound. ontosight.ai Similar to thionyl chloride, the reaction is typically performed by heating the carboxylic acid with phosphorus oxychloride. The choice between thionyl chloride and phosphorus oxychloride can depend on the specific requirements of the subsequent reaction steps and the desired purity of the product.

In certain synthetic applications, this compound is generated in situ from pyridine-4-carboxylic acid or its derivatives and used immediately in the subsequent reaction step without isolation. This approach is advantageous as it avoids the handling of the often-moisture-sensitive and corrosive acid chloride. For instance, a mixture of pyridine-4-carboxylic acid and a chlorinating agent like oxalyl chloride or thionyl chloride in an appropriate solvent can be prepared and then treated with the desired nucleophile to form the corresponding amide or ester.

Synthesis of Halogenated this compound Analogues

The synthesis of halogenated analogues of this compound is crucial for the development of various pharmaceuticals and agrochemicals. These halogenated derivatives often exhibit modified reactivity and biological activity compared to the parent compound.

Pathways for 2-Chlorothis compound Synthesis

2-Chlorothis compound is a key intermediate for various chemical products, including insecticides. chemdad.com The primary route for its synthesis involves the chlorination of 2-chloro-4-pyridinecarboxylic acid.

A typical synthesis involves heating a solution of 2-chloroisonicotinic acid (also known as 2-chloro-4-pyridinecarboxylic acid) in thionyl chloride. chemicalbook.com The reaction mixture is heated at an elevated temperature, for instance, 80°C for several hours, to ensure the complete conversion of the carboxylic acid to the acid chloride. chemicalbook.com After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the desired 2-chlorothis compound. chemicalbook.com

Detailed Research Findings:

One documented procedure for the synthesis of 2-chlorothis compound involves heating 2-chloroisonicotinic acid in thionyl chloride at 80°C for 3 hours. chemicalbook.com The subsequent removal of excess thionyl chloride under vacuum provides the product in high yield. chemicalbook.com

Table 2: Synthesis of 2-Chlorothis compound

PrecursorReagentTemperatureDurationProduct
2-Chloroisonicotinic acidThionyl chloride80 °C3 hours2-Chlorothis compound

Exploration of Alternative Reagents and Methodologies

While traditional chlorinating agents like thionyl chloride are effective, the exploration of alternative reagents is driven by the need for milder conditions, higher selectivity, and simpler purification protocols. The use of oxalyl chloride, often in conjunction with a catalyst, represents a significant advancement in this area, offering distinct advantages for the synthesis of acyl chlorides from sensitive or complex carboxylic acids.

The use of oxalyl chloride for the preparation of acyl chlorides from carboxylic acids is a widely adopted and highly effective method in organic synthesis. wikipedia.orgcommonorganicchemistry.com This reagent is particularly valued for its mild reaction conditions and the clean nature of the conversion, which often simplifies the work-up procedure as the byproducts are volatile gases. sciencemadness.orgchemicalbook.com

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com A key aspect of this methodology is the use of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com The DMF reacts with oxalyl chloride to form an active electrophilic intermediate, the Vilsmeier reagent (chloromethylene(dimethyl)ammonium chloride). wikipedia.orgyoutube.com This intermediate is the actual chlorinating agent that reacts with the carboxylic acid.

The mechanism proceeds with the carboxylate attacking the Vilsmeier reagent, followed by the collapse of the resulting tetrahedral intermediate to form the acyl chloride, carbon dioxide, carbon monoxide, and regenerate the DMF catalyst. youtube.com The gaseous nature of the byproducts (CO and CO₂) allows for their easy removal from the reaction mixture, driving the reaction to completion and simplifying the isolation of the desired this compound. sciencemadness.orgchemicalbook.com

This method is often preferred over others, such as using thionyl chloride, because it tends to be milder and more selective, minimizing potential side reactions, rearrangements, or racemization, which is crucial when working with complex or sensitive heterocyclic substrates. wikipedia.orgchemicalbook.com Research on the closely related isomer, nicotinic acid, has shown that its conversion to the corresponding acyl chloride using oxalyl chloride proceeds in quantitative yield, highlighting the efficiency of this method. rsc.org The resulting this compound is often of sufficient purity to be used in subsequent reactions without the need for extensive purification. rsc.org

Table 1: Synthesis of this compound Derivatives using Oxalyl Chloride

Starting MaterialReagents & ConditionsSolventYieldReference
Nicotinic acidOxalyl chloride, room temperature, 30 minNone (neat)Quantitative rsc.org
Isonicotinic acidOxalyl dichloride, 0 °CDichloromethaneNot Reported researchgate.net
General Carboxylic Acids(COCl)₂, cat. DMF, room temperatureDichloromethane (DCM)General Method wikipedia.orgcommonorganicchemistry.com
2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acidOxalyl chloride (1.3 equiv), cat. DMF, room temperature, 1.5 hDichloromethane (CH₂Cl₂)Not Reported (used in situ) orgsyn.org

Table of Mentioned Compounds

Compound Name Synonym(s)
This compound Isonicotinoyl chloride
Isonicotinic acid Pyridine-4-carboxylic acid
Oxalyl chloride Ethanedioyl dichloride
Thionyl chloride
N,N-dimethylformamide DMF
Dichloromethane DCM, Methylene chloride
Carbon dioxide
Carbon monoxide
Nicotinic acid Pyridine-3-carboxylic acid
Nicotinoyl chloride

Advanced Reactivity and Mechanistic Studies of Pyridine 4 Carbonyl Chloride and Its Analogues

Nucleophilic Acyl Substitution Reactions

Pyridine-4-carbonyl chloride, also known as isonicotinoyl chloride, is a highly reactive derivative of a carboxylic acid, making it a valuable precursor in organic synthesis. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles. The electron-withdrawing effect of both the chlorine atom and the pyridine (B92270) ring enhances this electrophilicity. The primary reaction pathway for this compound is nucleophilic acyl substitution, where a nucleophile replaces the chloride leaving group. masterorganicchemistry.com This process generally proceeds via a two-step mechanism: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. pressbooks.pub

Mechanisms of Nucleophilic Attack on the Carbonyl Carbon Center

The precise mechanism of nucleophilic attack on the carbonyl carbon of acyl chlorides like this compound has been the subject of detailed computational and mechanistic studies. While the classic addition-elimination pathway involving a distinct tetrahedral intermediate is widely taught, advanced research indicates that the reaction landscape can be more nuanced, with possibilities including concerted pathways. rsc.orgrsc.org

Recent density functional theory (DFT) calculations on the reaction between acyl chlorides and pyridine (acting as a nucleophile) have revealed a unique bimolecular nucleophilic substitution (SN2) pathway that avoids a stable tetrahedral intermediate. rsc.orgrsc.org This pathway is termed the SNm (m for mix) reaction mode because the lowest unoccupied molecular orbital (LUMO) of the transition state is composed of a mixture of orbitals from both the nucleophile and the substrate. rsc.orgresearchgate.net

In this concerted mechanism, the nucleophile attacks the carbonyl carbon, and the leaving group (chloride) begins to depart simultaneously through a single transition state. rsc.org For the reaction of acetyl chloride with pyridine, the free energy barrier for this SNm pathway was calculated to be 13.8 kcal/mol in dichloromethane (B109758), which is significantly lower than an alternative in-plane SNσ attack (29.5 kcal/mol), making the SNm pathway much more favorable. rsc.org This type of transition state had not been previously reported for acyl chloride reactions, which were thought to proceed either through a tetrahedral intermediate or via a transition state where the LUMO was primarily composed of the σ*C–Cl molecular orbital. rsc.org

ReactantsReaction PathwayCalculated Free Energy Barrier (kcal/mol)Solvent
CH₃COCl + PyridineSNm13.8Dichloromethane
CH₃COCl + PyridineSNσ29.5Dichloromethane
CH₃COCl + Cl⁻SNm16.1Dichloromethane
CH₃COCl + Cl⁻SNσ20.1Dichloromethane
Table 1: Calculated free energy barriers for the nucleophilic substitution on acetyl chloride (an analogue of this compound) via different mechanistic pathways, based on DFT calculations. rsc.org Data provides insight into the favorability of the concerted SNm pathway.

The formation of a discrete, stable tetrahedral intermediate is a cornerstone of the classical nucleophilic acyl substitution mechanism. pressbooks.pub In this model, the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a new C-Nu bond. This results in an sp³-hybridized carbon center with a negative charge on the oxygen atom. However, whether a stable intermediate is formed or the reaction proceeds through a single transition state depends significantly on the nature of the leaving group. rsc.org

Computational studies show that for reactions with good leaving groups like chloride, a stable tetrahedral intermediate is often not formed, and the reaction favors a concerted pathway. rsc.org In contrast, when the leaving group is poorer, such as fluoride (B91410) (F⁻), the reaction of an acyl fluoride with a nucleophile like pyridine or ammonia (B1221849) (NH₃) does lead to the formation of a detectable tetrahedral intermediate. rsc.org The formation of this intermediate in the case of acyl fluorides is attributed to the greater strength of the C–F bond compared to the C–Cl bond. rsc.org For this compound, the excellent leaving group ability of the chloride ion suggests that its reactions are more likely to proceed via a concerted or near-concerted transition state rather than through a long-lived tetrahedral intermediate.

The initial step in the nucleophilic substitution reaction, regardless of whether it is concerted or stepwise, is the attack of the nucleophile on the carbonyl group. Molecular orbital analysis indicates that this interaction begins with the nucleophile's highest occupied molecular orbital (HOMO) attacking the π* antibonding orbital of the carbonyl group (π*C=O), which serves as the LUMO of the acyl chloride. rsc.orgrsc.org

As the nucleophile, such as pyridine, approaches the carbonyl carbon, electron density flows from its lone pair (the HOMO) into the πC=O orbital. rsc.org This influx of electrons into the antibonding orbital leads to a deformation of the acyl chloride molecule. rsc.org Because the energy gap between the πC=O and the σC–Cl molecular orbitals is small, this initial electron transfer induces a mixing of these two orbitals. rsc.org In the ensuing transition state, the σC–Cl orbital becomes the dominant component of the LUMO, facilitating the cleavage of the C-Cl bond. rsc.orgrsc.org Therefore, the reaction is initiated by a π attack on the carbonyl bond, which evolves into the cleavage of the C-Cl sigma bond. rsc.org

Reactivity with Nitrogen-Containing Nucleophiles

This compound readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines and hydrazines. These reactions are fundamental for the synthesis of a wide range of biologically and materially significant compounds, including amides and hydrazides. The general mechanism is a nucleophilic acyl substitution where the nitrogen atom attacks the electrophilic carbonyl carbon. libretexts.org Often, a non-nucleophilic base like triethylamine (B128534) or an excess of the amine reactant is used to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. rsc.orgmnstate.edu

The reaction of this compound with primary or secondary amines is a standard and efficient method for the formation of N-substituted pyridine-4-carboxamides. rsc.org For example, the coupling of isonicotinoyl chloride hydrochloride with amines like 1,4-phenylenediamine or 1,5-diaminonaphthalene proceeds at elevated temperatures to yield the corresponding bis-amides. rsc.org The reaction mechanism follows the typical addition-elimination pathway. The amine's lone pair of electrons attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. A final deprotonation step, usually by a base, yields the neutral amide product. libretexts.org This classic transformation is often referred to as the Schotten-Baumann reaction. byjus.com

Similarly, this compound reacts with hydrazine (B178648) or its derivatives to form pyridine-4-carbohydrazides (isonicotinoyl hydrazides). rsc.orgipl.pt These compounds are of significant interest, particularly as precursors to isoniazid (B1672263), a key antitubercular drug. researchgate.net The synthesis involves the nucleophilic attack of the terminal nitrogen of the hydrazine molecule on the carbonyl carbon of the acid chloride. nih.gov The mechanism is analogous to amide formation, resulting in the substitution of the chloride with the hydrazinyl group. wiley.com The resulting hydrazides can be further functionalized, for instance, by condensation with aldehydes or ketones to form isonicotinoyl hydrazones. rsc.orgipl.pt

Formation of Schiff Base Derivatives

This compound is a versatile reagent for the synthesis of various derivatives, including precursors for Schiff bases. The primary route involves the reaction of this compound, also known as isonicotinoyl chloride, with hydrazine or its derivatives to form hydrazides. nahrainuniv.edu.iq These isonicotinoyl hydrazides are stable intermediates that can then be condensed with a variety of aldehydes and ketones to yield the corresponding Schiff bases (specifically, hydrazones).

The initial step is a nucleophilic acyl substitution where the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the N-acyl derivative. For instance, the reaction of isonicotinoyl chloride with hydrazine hydrate (B1144303) produces isonicotinic hydrazide (isoniazid), a well-known compound and a key building block for a multitude of Schiff bases. nih.gov

The general synthesis can be depicted as follows:

Formation of Hydrazide : this compound reacts with a hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in an appropriate solvent. A base may be used to neutralize the HCl byproduct.

Formation of Schiff Base (Hydrazone) : The resulting isonicotinoyl hydrazide is then reacted with an aldehyde or ketone, typically with acid catalysis and removal of water, to form the C=N double bond characteristic of a Schiff base. scirp.org

Schiff bases derived from pyridine-4-carbonyl precursors are significant in coordination chemistry, where the imine nitrogen, the carbonyl oxygen, and the pyridine nitrogen can all act as coordination sites for metal ions. ijcrcps.comasianpubs.org The formation of these tridentate ligands has been extensively studied. researchgate.net

Table 1: Examples of Schiff Base Precursors from Isonicotinoyl Chloride

Reactant 1 Reactant 2 Product (Hydrazide/Amide Precursor) Reference
Isonicotinoyl chloride Hydrazine hydrate Isonicotinic hydrazide nih.gov
Isonicotinoyl chloride Semicarbazide N-(aminocarbonyl)isonicotinamide nahrainuniv.edu.iq
Isonicotinoyl chloride Thiosemicarbazide N-(aminocarbothioyl)isonicotinamide nahrainuniv.edu.iq
Isonicotinoyl chloride Benzohydrazide N'-benzoylisonicotinohydrazide nahrainuniv.edu.iq

Reactions with Oxygen-Containing Nucleophiles

This compound readily undergoes esterification with a wide range of oxygen-containing nucleophiles, particularly alcohols and phenols, to produce pyridine-4-carboxylate esters. guidechem.com This reaction is a standard nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the carbonyl carbon of the acid chloride. The high reactivity of the acyl chloride facilitates the reaction, which often proceeds efficiently. guidechem.com

The mechanism involves the formation of a tetrahedral intermediate, followed by the expulsion of a chloride ion to regenerate the carbonyl double bond. jove.com A tertiary amine base, such as pyridine itself or triethylamine, is commonly added to the reaction mixture. jove.comorgosolver.com The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting alcohol or the product ester and driving the reaction to completion. jove.comorgosolver.com

This esterification method has been successfully applied to complex molecules, including hydroxysteroids and phenols, demonstrating its broad utility. mdpi.comnih.gov For example, the isonicotinoyl derivatives of steroids like estrone (B1671321) and testosterone (B1683101) have been synthesized using the acyl chloride method for analysis by mass spectrometry. nih.gov Similarly, the reaction of 2,6-di(pyrazol-1-yl)this compound (generated in situ from the corresponding carboxylic acid and thionyl chloride) with 3,4-dimethoxyphenol (B20763) yields the corresponding ester in good yield. mdpi.com

Table 2: Synthesis of Pyridine-4-carboxylate Esters

Acylating Agent Alcohol/Phenol Substrate Product Conditions Reference
Isonicotinoyl chloride 2´-Hydroxyacetophenone 2-Acetylphenyl isonicotinate Pyridine, 0°C to rt researchgate.net
Isonicotinoyl chloride Estrone Estrone 3-isonicotinate Acyl chloride method nih.gov
Isonicotinoyl chloride Testosterone Testosterone 17-isonicotinate Acyl chloride method nih.gov
2,6-di(pyrazol-1-yl)this compound 3,4-Dimethoxyphenol 3,4-Dimethoxyphenyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate DMF, Triethylamine, rt mdpi.com

Pyridine-mediated Reactivity and Pyridinium (B92312) Ion Chemistry

Formation of N-Acyl Pyridinium Salts as Acylating Electrophiles

The nitrogen atom of a pyridine ring can act as a nucleophile, reacting with acylating agents to form N-acyl pyridinium salts. gcwgandhinagar.com When pyridine or a more nucleophilic derivative like 4-(dimethylamino)pyridine (DMAP) is used as a catalyst in acylation reactions with an acid chloride, it proceeds via the formation of a highly reactive N-acyl pyridinium salt intermediate. chemtube3d.comvedantu.com This intermediate is a significantly more potent acylating agent than the parent acid chloride.

The positive charge on the pyridine ring of the N-acyl pyridinium ion makes the acyl group exceptionally electrophilic and susceptible to attack by even weak nucleophiles like alcohols. chemtube3d.comvedantu.com This catalytic cycle is a cornerstone of many esterification and amidation reactions.

In the context of this compound, while it is an acylating agent itself, its reactivity can be understood through the lens of pyridinium ion chemistry. More nucleophilic pyridine bases can react with other acylating agents to form these potent electrophiles. rsc.org Furthermore, the stability and reactivity of these N-acyl pyridinium cations are subjects of detailed mechanistic studies. Computational studies have shown that the stability of these intermediates correlates with the catalytic activity of the parent pyridine base. thieme-connect.de Substituents on the pyridine ring play a crucial role; electron-donating groups at the 4-position, for example, stabilize the positive charge on the pyridinium cation. thieme-connect.de

Recent advances have utilized the in situ generation of N-acyl pyridinium salts for novel transformations. For instance, palladium-catalyzed carbonylative coupling of aryl/vinyl triflates with carbon monoxide in the presence of a pyridine base generates N-acyl pyridinium intermediates, which then acylate electron-rich arenes. rsc.org The choice of pyridine derivative is critical, as its nucleophilicity determines the rate of formation and the electrophilicity of the resulting N-acyl pyridinium salt. rsc.org

Intramolecular Pyridine-Carbonyl Cyclization Pathways

Intramolecular reactions involving the pyridine nucleus and a carbonyl group can lead to the formation of complex heterocyclic systems. While the electron-deficient nature of the pyridine ring makes it a poor nucleophile, intramolecular cyclizations can be achieved, often by activating the pyridine ring. uiowa.edu One method of activation is the formation of an N-acyl pyridinium salt, which makes the ring itself susceptible to certain transformations or activates substituents for cyclization. uiowa.eduscripps.edu

Research into the intramolecular cyclization of pyridine derivatives has explored various pathways:

Metal-Catalyzed Cyclizations : Palladium or gold catalysts can mediate the cyclization of pyridine derivatives bearing tethered alkynes or alkenes. uiowa.eduscispace.com N-acylation of the pyridine nitrogen can activate the system towards such intramolecular reactions. uiowa.edu

Anhydrobase Intermediates : In certain 4-alkylpyridine systems, treatment with reagents like ethyl chloroformate can generate anhydrobase intermediates. These species can undergo subsequent intramolecular aldol-like condensations with electrophilic side chains to yield benzylically cyclized pyridines. acs.org

Radical Cyclizations : Iodine-mediated reactions can facilitate the intramolecular cyclization of appropriately substituted pyridinium salts, such as 2-amino-N-propargylpyridinium bromides, to form fused ring systems like imidazo[1,2-a]pyridines. researchgate.net

Although direct intramolecular attack of the this compound's own ring onto its carbonyl group is not a typical reaction pathway due to electronic and geometric constraints, derivatives of this compound can be designed to undergo such cyclizations. For example, if a molecule containing a nucleophilic substituent is acylated with this compound, subsequent intramolecular attack on the pyridine ring can occur, especially if the ring is activated.

Catalytic Aspects of Pyridine Moieties in Chemical Transformations

The pyridine moiety, present in this compound and its derivatives, is not merely a structural component but can also play an active role in catalysis. The lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system, imparts basic and nucleophilic character, allowing it to function as an organocatalyst in various transformations. chemtube3d.comwikipedia.org

The catalytic functions of the pyridine moiety can be categorized as follows:

Nucleophilic Catalysis : As discussed previously (Section 3.2.1), pyridine and its derivatives are excellent nucleophilic catalysts for acyl transfer reactions. They react with acyl donors (e.g., acid anhydrides or acid chlorides) to form highly reactive N-acyl pyridinium intermediates. chemtube3d.comjocpr.com This is the principle behind the widespread use of DMAP as a hyper-nucleophilic acylation catalyst. thieme-connect.de Derivatives synthesized from this compound, such as esters and amides, retain the pyridine ring, which can potentially influence subsequent reactions through its nucleophilic character.

Base Catalysis : The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.25) allows it to act as a general base catalyst. wikipedia.org It can deprotonate substrates to increase their nucleophilicity or neutralize acidic byproducts generated during a reaction, thereby promoting the transformation. jove.comjocpr.com For example, in esterifications using acid chlorides, pyridine is frequently used as the solvent and base. orgosolver.com

Ligand in Metal Catalysis : The pyridine nitrogen is an excellent ligand for a vast array of transition metals. researchgate.netbeilstein-journals.org Pyridine-containing molecules can coordinate to metal centers, influencing their catalytic activity, selectivity, and stability. researchgate.net Derivatives of this compound can serve as ligands in reactions such as C-H functionalization, cross-coupling reactions (e.g., Suzuki, Heck), and polymerization. beilstein-journals.orgacs.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn modulates the properties of the metal complex and its catalytic performance.

Bifunctional Catalysis : By incorporating other functional groups onto the pyridine scaffold, bifunctional catalysts can be designed. For instance, pyridine-2,6-dicarboxylic acid has been shown to act as a bifunctional organocatalyst, where the carboxylic acid groups and the pyridine nitrogen work in concert to activate substrates. organic-chemistry.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Isonicotinoyl chloride
Schiff base
Hydrazine
Isonicotinic hydrazide
Isoniazid
Phenylhydrazine
Semicarbazide
Thiosemicarbazide
Benzohydrazide
N-(aminocarbonyl)isonicotinamide
N-(aminocarbothioyl)isonicotinamide
N'-benzoylisonicotinohydrazide
N-(2-nitroxyethyl)isonicotinamide
2-Nitroxyethylamine
Pyridine-4-carboxylate
Estrone
Testosterone
3,4-Dimethoxyphenol
2´-Hydroxyacetophenone
Renieramycin M
2-Acetylphenyl isonicotinate
Estrone 3-isonicotinate
Testosterone 17-isonicotinate
2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid
2,6-di(pyrazol-1-yl)this compound
3,4-Dimethoxyphenyl 2,6-di(pyrazol-1-yl)pyridine-4-carboxylate
22-(4′-py)-Renieramycin M
Thionyl chloride
Triethylamine
N-Acyl pyridinium salt
4-(Dimethylamino)pyridine (DMAP)
Ethyl chloroformate
Imidazo[1,2-a]pyridines
2-Amino-N-propargylpyridinium bromides
Pyridine-2,6-dicarboxylic acid

Pyridine as a Catalyst or Co-catalyst in Organic Reactions

Pyridine and its derivatives are widely employed as catalysts or co-catalysts in a variety of organic reactions. Their basicity and nucleophilicity are key to their catalytic activity. The lone pair of electrons on the nitrogen atom, which is not delocalized around the aromatic ring, allows pyridine to act as a nucleophile and a base. chemtube3d.com

In acylation reactions, such as esterifications, pyridine is often used to activate carboxylic acid chlorides and anhydrides. wikipedia.org It functions as a nucleophilic catalyst by attacking the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by an alcohol than the original acyl chloride, thus accelerating the reaction. reddit.com

Pyridine also serves as a base in condensation reactions and dehalogenation reactions, where it facilitates elimination. wikipedia.org Furthermore, pyridine has been identified as an effective organocatalyst in the reductive ozonolysis of alkenes. It promotes the fragmentation of carbonyl oxides, leading to the direct formation of aldehydes and ketones while avoiding the generation of hazardous peroxide intermediates. organic-chemistry.org

More specialized pyridine derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP) and 4-(1-pyrrolidinyl) pyridine, exhibit even greater catalytic activity in acylation reactions due to the electron-donating nature of the amino substituent, which enhances the nucleophilicity of the ring nitrogen. wikipedia.org

Influence of Pyridine Structure on Catalytic Efficiency

In a study on the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate catalyzed by a series of [PdL₂Cl₂] complexes, where L represents various substituted pyridines, a correlation between catalytic efficiency and ligand basicity was observed. acs.org Generally, an increase in the basicity of the pyridine ligand led to a higher reaction yield. However, steric effects from substituents at the 2 and 6 positions were also found to play a significant role, with 3- or 4-substituted pyridines often providing a better correlation between basicity and catalytic activity. acs.org

The electronic nature of the substituents is a critical factor. Electron-donating groups enhance the electron density on the nitrogen atom, increasing its basicity and nucleophilicity, which can lead to enhanced catalytic activity. Conversely, electron-withdrawing groups decrease the basicity of the pyridine nitrogen. nih.gov

Steric hindrance around the nitrogen atom can also impact catalytic performance. Bulky substituents near the nitrogen can impede its ability to coordinate with substrates or metal centers, potentially reducing reaction rates. organic-chemistry.org For instance, in the reductive ozonolysis of alkenes, bulky pyridine derivatives were found to suppress product formation. organic-chemistry.org

The development of catalysts for the synthesis of methylpyridines has shown that the composition of heterogeneous catalysts significantly affects their efficiency. For example, a cadmium oxide-based catalyst (CK-13) and a cadmium-chromium oxide catalyst (CChK-13) demonstrated different efficiencies in producing 2-methylpyridine (B31789) and 4-methylpyridine. semanticscholar.org

Table 1: Influence of Catalyst Composition on Methylpyridine Synthesis

Catalyst BrandComposition2-Methylpyridine Yield (%)4-Methylpyridine Yield (%)Total Yield (%)
CK-13CdO-13.0%, kaolin-87.0%41.222.463.6
CChK-13CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0%45.424.870.2

Data sourced from a study on the synthesis of methylpyridines using heterogeneous catalysts. semanticscholar.org

Role of Pyridine Derivatives in Asymmetric Nucleophilic Organocatalysis

Chiral pyridine derivatives have emerged as powerful tools in asymmetric nucleophilic organocatalysis, enabling the synthesis of enantiomerically enriched compounds. nih.govacs.org These catalysts operate by activating substrates through the formation of chiral intermediates.

A prominent class of such catalysts is based on "planar-chiral" derivatives of 4-(dimethylamino)pyridine (DMAP). nih.govacs.org These catalysts have proven effective in a range of transformations, including the Staudinger synthesis of β-lactams, the acylation of silyl (B83357) ketene (B1206846) acetals, and the kinetic resolution of amines. nih.govacs.org The planar chirality of the catalyst framework creates a chiral environment that directs the stereochemical outcome of the reaction.

The development of chiral 4-aryl-pyridine-N-oxides (ArPNOs) has further expanded the scope of asymmetric nucleophilic catalysis. acs.org These catalysts have been successfully applied in the acylative dynamic kinetic resolution of various substrates. A key finding from this research is that the nucleophilicity of the oxygen atom in pyridine-N-oxide is greater than that of the nitrogen atom in the corresponding pyridine. This enhanced nucleophilicity is crucial for achieving high enantioselectivity. acs.org

The dearomatization of pyridine derivatives through asymmetric catalysis is another important strategy for accessing chiral, partially hydrogenated pyridine structures. mdpi.com For instance, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can yield dihydropyridine (B1217469) products with high regiochemical and stereochemical control. mdpi.com

Metal-catalyzed Reactions Involving Pyridine-based Ligands

Pyridine and its derivatives are ubiquitous ligands in metal-catalyzed reactions, where they play a crucial role in modulating the reactivity and selectivity of the metal center. chemscene.com The coordination of pyridine-based ligands to a transition metal can influence the metal's electronic properties, steric environment, and, consequently, its catalytic activity. chemscene.comnih.gov

Palladium(II) complexes with pyridine ligands are efficient catalysts for cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. nih.gov The catalytic activity of these complexes can be tuned by altering the substituents on the pyridine ring. nih.govacs.org For example, in the carbonylation of nitro compounds, Pd(II) complexes with more basic pyridine ligands generally exhibit higher catalytic activity. acs.org

Pyridine-based ligands are also employed in a variety of other metal-catalyzed transformations:

Polymerization: Titanium-pyridine complexes can catalyze the polymerization of olefins and alkynes. alfachemic.com

Hydrogenation: Rhenium and iron-pyridine complexes have shown catalytic activity in hydrogenation reactions. alfachemic.com

Hydroformylation: Rhodium(I) and Rhodium(III) complexes with pyridine ligands can catalyze the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com

C-H Functionalization: Rhodium and palladium catalysts have been used for the C-H alkylation and olefination of pyridines. nih.gov

The strong coordination of the pyridine nitrogen to the metal can sometimes be a challenge in catalysis. nih.gov However, strategies such as using bidentate ligands to induce a trans-effect have been developed to modulate this coordination and enhance catalytic activity. nih.gov

Chelation and Coordination Chemistry with Transition Metal Ions

The coordination chemistry of pyridine and its derivatives with transition metal ions is extensive and forms the foundation for their application in catalysis and materials science. wikipedia.orgdigitellinc.com Pyridine typically acts as a monodentate ligand, binding to the metal center through its nitrogen atom. alfachemic.comjscimedcentral.com

The geometry of the resulting coordination complexes can vary widely, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgjscimedcentral.com For example, Ni(II), with a d⁸ electron configuration, often forms four-coordinate square planar complexes with pyridine ligands. jscimedcentral.com

Pyridine-2-carboxamide and pyridine-2,6-dicarboxamide-based ligands are particularly interesting as they can act as chelating agents, forming stable complexes with a variety of metal ions. researchgate.net These ligands have been used to create low-molecular-weight models of metalloenzymes. researchgate.net

The nature of the coordination bond in these complexes has been studied using techniques like infrared spectroscopy. These studies have provided insights into the electronic interactions between the metal and the pyridine ligand. cdnsciencepub.com The ability of pyridine derivatives to form stable complexes with a wide range of transition metals underscores their versatility as ligands in coordination chemistry. jscimedcentral.com

Table 2: Common Geometries of Transition Metal-Pyridine Complexes

Metal Ion (d-configuration)Coordination NumberTypical GeometryExample Complex Type
Cu(I) (d¹⁰)4Tetrahedral[Cu(py)₄]⁺
Ni(II) (d⁸)4Square Planar[Ni(py)₄]²⁺
Pd(II) (d⁸)4Square Planar[Pd(py)₄]²⁺
Co(II) (d⁷)6Octahedral[CoCl₂(py)₄]
Cr(III) (d³)6Octahedral[CrCl₃(py)₃]

This table summarizes common coordination geometries observed for pyridine complexes with various transition metal ions. wikipedia.orgjscimedcentral.com

Advanced Reaction Transformations

The unique reactivity of this compound and its analogues makes them valuable starting materials for the synthesis of more complex heterocyclic systems. This section focuses on their transformation into quinazoline (B50416) ring systems.

Derivatives leading to Quinazoline Ring Systems

Quinazoline and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. nih.govbenthamscience.com The synthesis of quinazoline ring systems can be achieved through various strategies, some of which can involve pyridine derivatives as precursors or catalysts.

One approach to synthesizing fused heterocyclic systems like pyrido[2,1-b]quinazolines involves a one-pot, three-component reaction of an aminopyrimidine, a ketone, and an aldehyde, which can be catalyzed by various acids. nih.gov While not directly starting from this compound, this illustrates the construction of pyridine-fused quinazolines.

A more direct route involves the reaction of pyridine derivatives with anthranilic acid precursors. For example, the synthesis of pyridine bis-quinazoline derivatives has been reported starting from pyridine-2,6-dicarboxylic acid and anthranilic acid. diva-portal.org This multi-step synthesis involves the formation of a pyridine bis-benzoxazinone intermediate, which is then converted to the corresponding bis-quinazolinone. diva-portal.org

Furthermore, copper-catalyzed domino reactions have been developed for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones from substituted isatins and 2-bromopyridine (B144113) derivatives. acs.org This methodology involves C-N and C-C bond cleavage and the formation of two new C-N bonds in a single operation. acs.org

The use of aryne chemistry provides another avenue for the synthesis of phenoxy-substituted quinazolines from quinazolin-4(3H)-one. rsc.org Although this does not directly involve a pyridine starting material for the quinazoline core, it highlights advanced methods for functionalizing related heterocyclic systems.

Formation of Diaryl Urea (B33335) Derivatives

The synthesis of diaryl urea derivatives from this compound and its analogues is a significant transformation, often forming the core structure of various pharmacologically active molecules. The formation of the urea linkage typically involves the reaction of a pyridine-containing amine with an aryl isocyanate, or the in-situ generation of an isocyanate from a pyridine derivative.

A prevalent synthetic strategy involves a multi-step sequence starting from an analogue of this compound. For instance, in the synthesis of complex diaryl ureas like sorafenib (B1663141) and donafenib analogues, a pyridine carboxylic acid or its ester is the starting point. asianpubs.orgasianpubs.orgacs.org A common pathway includes the initial conversion of a pyridine carboxylic acid analogue, such as 2-chloro pyridine-4-carboxylic acid, into its more reactive acid chloride form using an agent like thionyl chloride. asianpubs.org This acid chloride can then be reacted with an appropriate amine to form a carboxamide. Subsequent reactions can introduce a second aromatic amine functionality, which is crucial for the final urea formation. asianpubs.orgacs.org

The final and key step in forming the diaryl urea bridge is often accomplished by reacting the synthesized pyridine-containing aromatic amine with an aryl isocyanate. asianpubs.org Alternatively, the isocyanate can be generated in situ from an aniline (B41778) derivative using a phosgene (B1210022) equivalent such as carbonyldiimidazole (CDI) or triphosgene, which then reacts with the pyridine-containing amine. asianpubs.orgacs.orgmdpi.com For example, 4-chloro-3-(trifluoromethyl)aniline (B120176) can be treated with CDI to form an isocyanate intermediate, which subsequently reacts with a 2-(4-aminophenoxy)pyridine-2-carboxamide derivative to yield the target diaryl urea. asianpubs.org This method avoids the handling of highly toxic phosgene gas.

Another sophisticated, phosgene-free approach is the selenium-catalyzed oxidative cross-carbonylation of 4-aminopyridine (B3432731) with various aromatic amines. researchgate.net This one-pot synthesis uses carbon monoxide as the carbonyl source in the presence of oxygen, offering a more atom-economical route to N-Aryl-N'-(4-pyridinyl)ureas. researchgate.net

The mechanism for the most common route hinges on the nucleophilic addition of the amino group of one reactant to the electrophilic carbonyl carbon of the isocyanate. The stability and reactivity of the isocyanate are key to the reaction's success. The formation of the urea N-C(O)-N bond creates a planar, rigid linker that is often crucial for the molecule's ability to interact with biological targets through hydrogen bonding. nih.gov

The following table summarizes research findings on the synthesis of diaryl urea derivatives incorporating a pyridine moiety.

Table 1: Synthesis of Pyridine-Containing Diaryl Urea Derivatives

Pyridine Precursor/AnalogueReactant(s)Coupling Agent/ConditionsProductYieldReference
2-(4-aminophenoxy)pyridine-2-carboxamide derivatives4-chloro-3-(trifluoromethyl)anilineCarbonyldiimidazole (CDI), Anhydrous THF, 0 °C to RTN-(substituted)-4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)phenoxy)picolinamide48-60% asianpubs.org
4-(4-aminophenoxy)-N-methylpyridine-2-carboxamideAryl isocyanatesAcetone, <40 °C to RTSorafenib Analogues (e.g., 4-[4-[[[4-Fluoro-2-nitrophenyl]amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide)Not specified asianpubs.org
4-(4-aminophenoxy)-N-(methyl-d3)picolinamide1-chloro-4-isocyanato-2-(trifluoromethyl)benzeneAddition reactionDonafenib (deuterated)Not specified acs.org
4-AminopyridineAromatic aminesSelenium catalyst, Carbon Monoxide (CO), Oxygen (O2)N-Aryl-N'-(4-pyridinyl)ureasModerate to good researchgate.net

Synthesis and Research on Derivatives of Pyridine 4 Carbonyl Chloride

Pyridine-based Ligands for Coordination Chemistry Research

The pyridine (B92270) nitrogen of pyridine-4-carbonyl chloride provides a key coordination site for metal ions, making it a valuable starting material for the synthesis of novel ligands for coordination chemistry.

Synthesis of Polydentate Pyridine Ligands

This compound is utilized in the synthesis of polydentate ligands, which are molecules that can bind to a central metal atom at multiple points. For instance, it can be reacted with other heterocyclic compounds containing suitable functional groups to create elaborate ligand systems. One example involves the in situ conversion of 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid to its corresponding acid chloride, 2,6-di(pyrazol-1-yl)this compound, by refluxing in thionyl chloride. This intermediate is then reacted with alcohols, such as 3,4-dimethoxyphenol (B20763), in the presence of a base like triethylamine (B128534) to yield ester-functionalized polydentate ligands. mdpi.com This methodology allows for the introduction of various functionalities onto the pyridine backbone, thereby tuning the electronic and steric properties of the resulting ligands and their metal complexes. mdpi.com

Pyridine-based ligands, ranging from simple monodentate to complex multidentate systems, have a rich history in transition metal chemistry. ohiolink.edu The modification of these ligands through precursors like this compound allows for the synthesis of new compounds with tailored physical and chemical properties. ohiolink.edu

Ligand Design and Functionalization Strategies at the 4-position

The functionalization of pyridines at the 4-position is a significant area of research, as it allows for the precise tuning of a ligand's properties. digitellinc.comnih.gov The carbonyl chloride group at the 4-position of the pyridine ring is a highly reactive site that readily undergoes nucleophilic acyl substitution. This allows for the attachment of a wide variety of functional groups. For example, reaction with amines or alcohols leads to the formation of amides and esters, respectively. This strategy is central to creating libraries of ligands with systematically varied electronic and steric environments around a metal center. acs.org

Recent advancements have focused on direct C-H functionalization methods to access 4-substituted pyridines. digitellinc.comnih.govresearchgate.net However, the use of this compound remains a robust and predictable method for introducing functionality at this position. The reactivity of the acyl chloride allows for the incorporation of the pyridine-4-carbonyl group into complex molecular architectures, including those with other heterocyclic systems, to create ligands with specific coordination properties. vulcanchem.com The resulting ligands can then be used to synthesize metal complexes with potential applications in catalysis and materials science. acs.org

Scaffolds for Medicinal Chemistry Research

The pyridine ring is a common motif in many pharmaceutical compounds. This compound serves as a valuable scaffold for the synthesis of various derivatives with potential therapeutic applications.

Synthesis of Pyridine-4-carbohydrazide Derivatives

Pyridine-4-carbohydrazide derivatives are a class of compounds that have been investigated for their biological activities. These are typically synthesized by reacting this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the corresponding carbohydrazide.

Researchers have designed and synthesized series of N'-[substituted] pyridine-4-carbohydrazides and evaluated them for various medicinal purposes. nih.gov For example, a series of these derivatives were synthesized and tested for their anticonvulsant activity. nih.gov The synthesis allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). researchgate.net

Furthermore, pyridine-4-carbohydrazide itself can be a starting material for more complex heterocyclic systems. For instance, it can undergo condensation reactions with other molecules to form larger, polycyclic structures with potential biological relevance. orientjchem.org

Quinazoline (B50416) Derivatives Synthesis from this compound

Quinazoline and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.net this compound has been employed in the synthesis of quinazoline derivatives. One synthetic route involves the reaction of this compound with anthranilic acid in dry pyridine. nih.gov This reaction leads to the formation of a 2-(pyridin-4-yl)-4H-3,1-benzoxazin-4-one intermediate. nih.gov This intermediate can then be further reacted with various reagents, such as formamide (B127407) or hydrazine hydrate, to yield the desired quinazoline derivatives. nih.gov This multi-step synthesis allows for the creation of a library of quinazoline compounds with different substitution patterns, which can then be screened for their biological properties. nih.govderpharmachemica.com

The synthesis of quinazoline derivatives often involves the formation of key intermediates which can be modified in subsequent steps. ajol.infoheteroletters.org The versatility of this compound as a building block allows for its incorporation into these synthetic pathways, contributing to the diversity of accessible quinazoline-based molecules.

Polymeric Systems and Advanced Materials Research

This compound also finds application in the synthesis of polymers and advanced materials. The reactive nature of the acyl chloride group allows it to be incorporated into polymer backbones or as pendant functional groups. Pyridine-containing polymers are of interest for various applications, including as ionically conducting materials and for use in fuel cells. tsijournals.combenicewiczgroup.com

For example, pyridine-based polybenzimidazoles (PBIs) have been synthesized from pyridine dicarboxylic acids for potential use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com While this specific example uses the dicarboxylic acid, the conversion of such acids to their corresponding diacyl chlorides (a derivative of this compound) is a common strategy to facilitate polymerization reactions. The incorporation of the pyridine moiety into the polymer structure can enhance properties such as thermal stability and proton conductivity. benicewiczgroup.com

The ability to functionalize polymers with the pyridine-4-carbonyl group opens up possibilities for creating materials with tailored properties for applications in catalysis, separations, and electronics.

Synthesis of Pyridine-Grafted Copolymers for Functional Applications

This compound, also known as isonicotinoyl chloride, serves as a highly effective reagent for grafting pyridine functionalities onto various polymer backbones. This process, typically an acylation reaction, imparts new, desirable properties to the original material, leading to a range of functional applications. The reactivity of the acyl chloride group with nucleophiles like hydroxyl (–OH) or amine (–NH₂) groups on polymer surfaces allows for stable covalent modification.

A significant area of research involves the functionalization of cellulose (B213188) nanocrystals (CNCs). Researchers have successfully grafted pyridine moieties onto the surface of CNCs by reacting their abundant hydroxyl groups with this compound. ntu.ac.ukresearchgate.net These pyridine-functionalized CNCs can then be incorporated as a nanofiller into a polymer matrix, such as polyurethane (PU), to create advanced nanocomposites. researchgate.net The resulting materials exhibit pH-responsive shape-memory effects. researchgate.netacs.org The grafted pyridine units act as a pH-sensitive switch; at high pH, attractive forces from hydrogen bonding between pyridine groups and hydroxyl moieties are dominant. researchgate.net At low pH values, these interactions are diminished due to the protonation of the basic pyridine groups, which alters the material's properties and triggers shape recovery. researchgate.netscience.gov

Another functional application is in the field of solid-phase synthesis. Isonicotinoyl chloride hydrochloride has been used to acylate resin-bound amines. nih.gov This reaction grafts a pyridine-containing ketone structure onto the polymer support, creating a versatile synthon that can be used in the subsequent preparation of complex heterocyclic molecules like 1,2,4-trisubstituted-1H-imidazoles. nih.gov

The utility of this compound extends to the modification of complex, highly branched polymer architectures. Studies have demonstrated its use in grafting pyridine groups onto generation-zero (G0) aromatic polyamide dendrons and hydroxy-functionalized bottlebrush polymers. researchgate.netjku.at In one example, isonicotinoyl chloride hydrochloride was reacted with a hydroxy-functionalized polydimethylsiloxane (B3030410) (PDMS)-polyphosphazene polymer to introduce Lewis base sites, paving the way for creating self-healing networks through Lewis acid-base interactions. jku.at

Table 1: Examples of Pyridine-Grafting Reactions for Functional Applications

Polymer BackboneGrafting ReagentKey Reaction DetailsFunctional ApplicationReference(s)
Cellulose Nanocrystals (CNCs)This compoundHydroxyl substitution on CNC surface.pH-responsive shape-memory polymer nanocomposites. ntu.ac.ukresearchgate.netresearchgate.net
Amine-functionalized ResinIsonicotinoyl chloride hydrochlorideAcylation of resin-bound amine in the presence of DIEA in DCM.Solid-phase synthon for heterocycle synthesis. nih.gov
Aromatic Polyamide Dendron (G0)Isonicotinoyl chloride hydrochlorideReaction with dendron to attach two pyridine groups.Creation of hydrogen-bonded complexes with poly(acrylic acid). researchgate.net
PDMS-PolyphosphazeneIsonicotinoyl chloride hydrochlorideAcylation of hydroxyl groups in the presence of Et₃N and pyridine.Lewis base component for self-healing/dynamic networks. jku.at

Advanced Polymerization Studies Involving Pyridine Moieties

While primarily used as a grafting agent, this compound is also a valuable precursor for synthesizing specialized monomers or linkers used in advanced polymerization reactions. Instead of being directly polymerized, it is used to construct custom building blocks which are then incorporated into a polymer chain.

One notable study demonstrates the synthesis of a flexible bipyridyl linker molecule for the creation of one-dimensional organometallic-organic hybrid polymers. rsc.org In this multi-step approach, isonicotinoyl chloride hydrochloride is first reacted with a diol, ethylene (B1197577) glycol, in the presence of triethylamine. rsc.org This reaction forms a new, larger molecule, ethylene glycol di(isonicotinate), which acts as a flexible organic linker containing two pyridine units. rsc.org This linker is subsequently reacted with metal complexes in a self-assembly process to form the final hybrid polymer. rsc.org This strategy showcases how this compound can be used to build bespoke components for coordination polymers, where the properties of the final material are dictated by the structure of the linker.

The synthesis of the linker itself is a crucial step. The reaction involves the esterification of ethylene glycol with two equivalents of isonicotinoyl chloride. rsc.org The hydrochloride form of the reagent is often used for its stability, requiring a base such as triethylamine to neutralize the HCl and facilitate the reaction. rsc.org

Table 2: Synthesis of a Bipyridyl Linker from Isonicotinoyl Chloride Hydrochloride

Reactant 1Reactant 2Solvent / ReagentsProductApplication of ProductReference(s)
Isonicotinoyl chloride hydrochlorideEthylene glycolDichloromethane (B109758) (DCM), Triethylamine (Et₃N)Ethylene glycol di(isonicotinate)Flexible linker for 1D organometallic-organic hybrid polymers. rsc.org

This approach highlights a sophisticated use of this compound, moving beyond simple grafting to enable the design and construction of complex, functional polymeric materials from the molecular level up.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by Pyridine-4-carbonyl chloride, revealing its characteristic vibrational modes. The spectrum is marked by several key absorptions corresponding to the carbonyl group, the pyridine (B92270) ring, and the carbon-chlorine bond. The most intense band is typically the C=O stretching vibration, which is characteristic of acyl chlorides. Theoretical calculations are essential for assigning the complex vibrations of the pyridine ring.

Calculated Wavenumber (cm⁻¹) Assignment Vibrational Mode
~1775 ν(C=O) Carbonyl stretching
~1600 ν(C=C), ν(C=N) Pyridine ring stretching
~1410 ν(C=C), ν(C=N) Pyridine ring stretching
~1220 β(C-H) In-plane C-H bending
~1060 ν(C-C) Ring-Carbonyl stretching
~850 γ(C-H) Out-of-plane C-H bending
~680 Ring deformation Pyridine ring deformation
~590 ν(C-Cl) Carbon-Chlorine stretching

Note: The data presented is based on theoretical DFT calculations, which provide a reliable model for vibrational frequencies.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. The selection rules for Raman spectroscopy often allow for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, the symmetric vibrations of the pyridine ring are typically strong in the Raman spectrum.

Calculated Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3070 ν(C-H) Aromatic C-H stretching
~1610 ν(C=C), ν(C=N) Pyridine ring stretching
~1020 Ring breathing Symmetric ring breathing
~850 γ(C-H) Out-of-plane C-H bending
~590 ν(C-Cl) Carbon-Chlorine stretching

Note: This data is derived from computational models, providing theoretical assignments for the Raman-active modes.

To achieve unambiguous assignment of the observed vibrational bands in the FT-IR and Raman spectra, Normal Coordinate Analysis (NCA) is performed. This analysis is often conducted using the results from DFT calculations. The Potential Energy Distribution (PED) is calculated to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net

For this compound, PED analysis confirms that the band around 1775 cm⁻¹ is a pure C=O stretching vibration with over 90% contribution. tandfonline.com In contrast, many bands associated with the pyridine ring, particularly between 1000 cm⁻¹ and 1600 cm⁻¹, are highly mixed modes. These modes involve combined contributions from C=C and C=N stretching, as well as C-H in-plane bending, making their assignment impossible without detailed PED calculations. researchgate.net This analysis is crucial for accurately correlating spectral features with specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method have been successfully used to predict the ¹H and ¹³C chemical shifts of this compound, aiding in the interpretation of experimental spectra. researchgate.net

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the pyridine ring. Due to the symmetry of the 4-substituted ring, the protons ortho to the nitrogen (H-2, H-6) are equivalent, as are the protons meta to the nitrogen (H-3, H-5). The electron-withdrawing nature of both the nitrogen atom and the carbonyl chloride group deshields these protons, shifting their signals downfield.

Proton Position Calculated Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 ~8.9 Doublet (d) ~6.0
H-3, H-5 ~7.9 Doublet (d) ~6.0

Note: Chemical shifts are theoretical values calculated via the GIAO method and are relative to TMS. Actual experimental values may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected: one for the carbonyl carbon, and three for the carbons of the pyridine ring (C-2/C-6, C-3/C-5, and C-4). The carbonyl carbon is significantly deshielded and appears at a high chemical shift. The pyridine carbons are also in the aromatic region, with their specific shifts influenced by the nitrogen atom and the acyl chloride substituent.

Carbon Position Calculated Chemical Shift (δ, ppm)
C=O ~167.5
C-2, C-6 ~152.0
C-3, C-5 ~122.5
C-4 ~145.0

Note: Chemical shifts are theoretical values calculated via the GIAO method and are relative to TMS. The values serve as a predictive guide for spectral interpretation. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

LC-ESI-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. In the analysis of this compound, LC would first be used to separate the compound from any impurities. The eluent would then be introduced into the electrospray ionization source, where the molecule would be ionized, typically through protonation in positive ion mode, to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of this compound (141.56 g/mol ), the primary ion observed would have an m/z value of approximately 142.0. This technique is particularly useful for verifying the presence and purity of the compound in complex mixtures. Although it is a highly reactive compound that readily hydrolyzes, under appropriate aprotic chromatographic conditions, its analysis is feasible.

HR-ESMS provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. This is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass. For this compound (C₆H₄ClNO), the high-resolution mass spectrometer would measure the mass of the molecular ion with very high precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its elemental composition. Predicted accurate mass values for various adducts of this compound are essential for its identification. uni.lu

AdductFormulaPredicted m/z
[M+H]⁺C₆H₅ClNO⁺142.00542
[M+Na]⁺C₆H₄ClNNaO⁺163.98736
[M+K]⁺C₆H₄ClKNO⁺179.96130
[M]⁺C₆H₄ClNO⁺140.99759

Data sourced from PubChemLite. uni.lu

Thermal Analysis Methods

Thermal analysis techniques are pivotal in determining the thermal stability and phase behavior of chemical compounds. By subjecting a sample to a controlled temperature program, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can elucidate key material properties. wikipedia.orgmt.com

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgchemistnotes.com This method is crucial for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile content. resolvemass.caaurigaresearch.com

A typical TGA experiment involves heating a small amount of the sample at a constant rate. The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measure of mass loss. chemistnotes.com For this compound, a TGA analysis would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins would indicate its decomposition temperature. The process might occur in single or multiple steps, corresponding to the loss of different parts of the molecule. The analysis can be conducted under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to investigate oxidative stability. resolvemass.ca

Illustrative TGA Data for a Related Compound

To illustrate the type of data obtained from a TGA experiment, the following table presents hypothetical data for a related organic compound, highlighting key thermal events.

Temperature (°C)Mass (%)Event
50100.0Initial Mass
15099.8Minor loss of volatiles
25098.5Onset of decomposition
35060.2Major decomposition step
45025.1Final residue

Note: This data is illustrative and does not represent experimental results for this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nextagen.inwikipedia.org DSC is widely used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. bcluae.comnih.gov

When analyzing this compound with DSC, the resulting thermogram would display peaks corresponding to endothermic (heat-absorbing) or exothermic (heat-releasing) processes. An endothermic peak would be observed at the melting point of the compound. The area under this peak can be used to calculate the enthalpy of fusion. Other phase transitions, if any, would also be detectable. This information is valuable for understanding the compound's physical properties and purity. nextagen.in

Illustrative DSC Data for a Related Compound

The following table provides an example of DSC data for a hypothetical related organic compound, indicating a sharp melting transition.

Temperature (°C)Heat Flow (mW)Event
1000.5Baseline
155-5.2Onset of Melting
160-15.8Melting Peak
165-4.9End of Melting
2000.6Baseline

Note: This data is illustrative and does not represent experimental results for this compound.

X-Ray Diffraction Studies

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the atomic and molecular structure, including unit cell dimensions, bond lengths, and bond angles. iastate.edu

X-ray Powder Diffraction (XRPD) is used for the characterization of the crystalline form of a bulk sample. The technique involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. jst.go.jpresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline structure.

For this compound, XRPD would be used to identify its crystalline phase, assess its purity, and determine its crystal lattice parameters. nih.gov Each crystalline form of a compound produces a unique diffraction pattern, making XRPD a valuable tool for polymorphism studies.

Single Crystal X-Ray Diffraction (SC-XRD) provides the most detailed information about the three-dimensional arrangement of atoms within a crystal. rsc.orgcreative-biostructure.com This technique is essential for unambiguously determining the molecular structure of new compounds and for studying the intricate details of coordination complexes. chemijournal.comtandfonline.com

While obtaining a suitable single crystal of this compound can be challenging, if successful, SC-XRD would provide precise data on its crystal system, space group, and the exact positions of all atoms in the unit cell. This would allow for the accurate determination of bond lengths, bond angles, and intermolecular interactions.

Illustrative Crystallographic Data for a Pyridine-Containing Coordination Complex

The table below presents typical crystallographic data that could be obtained from a single-crystal X-ray diffraction study of a coordination complex containing a pyridine-derived ligand.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1354.2
Z4

Note: This data is for an illustrative pyridine-containing complex and not for this compound itself.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical analysis of Pyridine-4-carbonyl chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

DFT has become the workhorse of computational chemistry for molecules of this size due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for studying pyridine (B92270) derivatives and related organic compounds. dokumen.pubresearchgate.net

The choice of a basis set is critical for the accuracy of DFT calculations. For organic molecules containing heteroatoms like nitrogen, oxygen, and chlorine, Pople-style basis sets are commonly employed. A typical approach involves geometry optimization using a basis set like 6-31G(d,p), followed by single-point energy calculations with a larger, more flexible basis set such as 6-311G+(d,p) to obtain more accurate electronic properties. ias.ac.in

The inclusion of polarization functions (d,p) is essential for describing the non-spherical electron density around atoms in a molecule. Diffuse functions (+) are important for accurately modeling the electron distribution far from the nucleus, which is crucial for anions and systems with lone pairs. ias.ac.inscience.gov Validation of the chosen method often involves comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for the target molecule or structurally similar compounds.

Table 1: Commonly Used Basis Sets for DFT Calculations on Pyridine Derivatives

Basis SetDescriptionTypical Application
6-31G(d,p) Double-zeta basis set with polarization functions on heavy atoms and hydrogens.Geometry Optimization
6-311G+(d,p) Triple-zeta basis set with diffuse and polarization functions. ias.ac.inSingle-Point Energy, Electronic Properties ias.ac.in
6-31+G *Double-zeta basis set with diffuse functions on heavy atoms and polarization functions.Geometry Optimization researchgate.net

Conformational Analysis and Molecular Stability

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carbonyl carbon to the pyridine ring.

The molecule's stability is dependent on the torsional angle between the pyridine ring and the carbonyl chloride group (-COCl). Computational studies on related aromatic carbonyl compounds suggest that the planar conformation, where the carbonyl group is coplanar with the aromatic ring, is typically the most stable due to favorable electronic conjugation.

Rotation out of this plane breaks the conjugation, leading to an increase in energy. The energy difference between the planar (minimum energy) and a perpendicular (maximum energy) conformation defines the rotational barrier. This restricted rotation is a known phenomenon in related molecules, where distinct syn and anti conformations can be observed due to the energy barrier imposed by the amide or ester linkages. researchgate.net For this compound, the two planar conformers (with the C=O bond syn or anti to the ring nitrogen, which are identical due to symmetry) are the expected energy minima. The rotational barrier can be calculated by performing a relaxed potential energy surface scan, where the dihedral angle is systematically varied and the energy is minimized at each step.

The surrounding environment can influence the stability of different conformers. Solvent effects are often incorporated into calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM) or its integral equation formalism variant (IEFPCM). ias.ac.in These models treat the solvent as a continuous medium with a specific dielectric constant.

For this compound, a polar solvent would be expected to stabilize the planar conformer further due to the molecule's significant dipole moment. A study on substituted pyridines utilized the IEFPCM model to simulate the effects of dichloromethane (B109758) (DCM) on nucleophilicity parameters, demonstrating the importance of accounting for solvent interactions. ias.ac.in

Electronic Structure and Reactivity Descriptors

DFT calculations provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental reactivity descriptors.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the electronegative nitrogen and oxygen atoms, indicating sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the carbonyl carbon and hydrogens, indicating sites for nucleophilic attack.

Table 2: Key Reactivity Descriptors from DFT

DescriptorDefinitionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates nucleophilic character.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates electrophilic character; the carbonyl carbon is a primary electrophilic site.
HOMO-LUMO Gap ELUMO - EHOMORelates to chemical reactivity and kinetic stability.
MEP Molecular Electrostatic Potential.Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

In the context of nucleophilic substitution reactions involving pyridine derivatives, the interaction between the HOMO of the nucleophile (e.g., pyridine) and the LUMO of the substrate (e.g., an acyl chloride) is a key event. scispace.comrsc.org When pyridine approaches an acyl chloride, an electron migrates from the electron-rich HOMO of pyridine to the LUMO of the acyl chloride, leading to the deformation of the latter. scispace.comrsc.org

For a related compound, N'-(pyridine-4-carbonyl)-hydrazine carbodithioic acid benzyl (B1604629) ester hydrochloride (H2pchbe·HCl), the HOMO is characterized by electronic density from the chloride and pyridinium (B92312) ion, while the LUMO has contributions from the pyridinium-4-carbonyl side. bhu.ac.in The distribution of these orbitals provides insights into the molecule's electron-donating and -accepting tendencies. bhu.ac.in

Theoretical calculations on various pyridine derivatives show that the HOMO and LUMO energy levels are influenced by substituents on the pyridine ring. ias.ac.in For instance, in a study of 4-substituted pyridines, DFT/B3LYP/6-311G+(d,p) level of theory was used to calculate HOMO-LUMO energies to understand their nucleophilicity. ias.ac.in

Energy Gap Determination

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. bhu.ac.in

In studies of nucleophilic substitution, the small energy gap between the πC=O and σC-Cl molecular orbitals of acyl chlorides (e.g., 1.3 eV in CH3COCl) facilitates the mixing of these orbitals upon electron migration from a nucleophile like pyridine. scispace.comrsc.orgnih.gov This mixing is a crucial step in the reaction mechanism.

For N'-(pyridine-4-carbonyl)-hydrazine carbodithioic acid benzyl ester hydrochloride, the calculated HOMO-LUMO energy gap is significantly smaller (0.714825 eV) compared to its non-hydrochloride form (4.147455 eV). bhu.ac.in This small energy gap indicates low excitation energy, good stability, and low chemical hardness for the hydrochloride compound. bhu.ac.in

DFT calculations on various pyridine derivatives, including those with ester functionalities, have been used to determine HOMO-LUMO gap energies, which change upon solvation. semanticscholar.org

Dipole Moment Calculations

Theoretical calculations of dipole moments for pyridine and its derivatives are sensitive to the computational method and basis set used. rsc.org For pyridine, calculations using the B3LYP method with an aug-cc-pVTZ basis set provide results that are in good agreement with experimental values. rsc.org The dipole moment of pyridine is approximately 2.215 D. rsc.org

In related systems, such as 4-(dimethylamino)pyridine substituted uracils, electrostatic surface potentials calculated from ab initio methods show significant polarization of the π-systems, which is reflected in the molecule's dipole moment. researchgate.net The calculated dipole moment can be influenced by factors like the torsion angle between different rings in the molecule. researchgate.net

Donor-Acceptor Interactions and Charge Transfer Phenomena

Donor-acceptor interactions and charge transfer are fundamental concepts in understanding chemical reactions and the formation of molecular complexes. acs.org In the context of this compound and related compounds, these phenomena are evident in nucleophilic substitution reactions and the formation of charge-transfer complexes.

During the nucleophilic attack of pyridine on an acyl chloride, a charge transfer occurs from the HOMO of the pyridine (the donor) to the LUMO of the acyl chloride (the acceptor). scispace.comrsc.org This charge transfer initiates the substitution reaction. scispace.comrsc.org Charge decomposition analysis (CDA) can be used to explore the components of the transition state's LUMO and understand the nature of the charge transfer. scispace.comrsc.org

In the solid state, derivatives of bis-(chlorocarbonyl) pyridines exhibit charge transfer interactions where the oxygen lone pair of one carbonyl group donates electron density into the carbonyl π* molecular orbital of an adjacent molecule. rsc.org This type of interaction plays a role in directing the supramolecular assembly. rsc.org

The formation of charge-transfer complexes between electron donors like 2-amino-4,6-dimethylpyridine (B145770) and electron acceptors like chloranilic acid can be studied experimentally and theoretically. scirp.org These interactions often involve hydrogen bonding and result in the formation of new absorption bands in the visible region. scirp.org

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive (electrophilic) and negative (nucleophilic) potential.

MEP analysis of pyridine-containing compounds reveals distinct regions of positive and negative potential. For instance, in substituted chloropyridines, the chloro-group can act as an electrophilic site, while the oxygen atoms of a carbonyl group represent nucleophilic sites with negative potential due to the presence of lone pairs of electrons. mdpi.com

In a study of N-(4-chlorobenzoyl)-N'-(substituted)thiourea derivatives, MEP calculations at the B3LYP/6-31G(d,p) level of theory showed negative potential regions over the oxygen and nitrogen atoms, and positive potential regions over the oxygen and sulfur atoms. dergipark.org.tr This information is crucial for understanding potential interactions with biological receptors. dergipark.org.tr

MEP analysis has also been used to evaluate the catalytic activity of halogen bond donors in reactions involving pyridine activation. researchgate.net A strong correlation was found between the positive electrostatic potential of the σ-hole on the halogen atom and the activation energy of the reaction. researchgate.net

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the behavior of molecules at an atomic level. These methods are particularly useful for understanding complex biological interactions.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or DNA) to form a stable complex. cmjpublishers.com This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action.

In studies involving pyridine derivatives, molecular docking has been employed to predict their binding affinity and interaction with biological targets like DNA. cmjpublishers.com For example, pyridine-4-carbohydrazide Schiff base derivatives were screened using molecular docking to predict their binding to various DNA fragments. cmjpublishers.com The simulations provide information on binding affinity (ΔG) and the most favorable ligand-DNA conformations. cmjpublishers.com

The process of molecular docking typically involves several steps: ligand and receptor preparation (including geometry optimization and charge assignment), the docking simulation itself, and post-docking analysis to examine the interactions. cmjpublishers.com

In a study of new 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives, molecular docking was used to assess their antithrombotic activity by predicting their affinity for a specific protein target. d-nb.info Similarly, molecular docking studies of novel galactopyranoside esters, some synthesized using acyl chlorides in pyridine, were conducted to understand their interactions with microbial enzymes. mdpi.com

In Silico Approaches to Chemical Research and Design

In silico approaches, utilizing computational methods, are pivotal in modern chemical research for predicting molecular properties and guiding experimental design. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into its structural and electronic characteristics. researchgate.net

Conformational and vibrational analyses have been performed using DFT with the B3LYP hybrid functional and a 6-311++G** basis set. researchgate.net Such studies involve the full optimization of the molecule's geometry to find its most stable energetic state. For this compound, a key structural feature is the orientation of the carbonyl chloride group relative to the pyridine ring. The molecule has two equivalent planar structures, and computational studies have quantified the energy barrier for rotation around the C-C bond connecting the ring and the carbonyl group. researchgate.net

Computed Rotational Barrier for this compound

Computational MethodBasis SetRotational Energy Barrier (kcal/mol)
B3LYP6-311++G**4.55 researchgate.net

Furthermore, computational models are employed to understand the influence of different environments on molecular stability. The Integral Equation Formalism version of the Polarized Continuum Model (IEF-PCM) is used to simulate the effects of solvents. researchgate.net By calculating properties in solvents of varying dielectric constants, such as heptane, chloroform, and water, researchers can predict how the molecule will behave in different reaction media. researchgate.net

Beyond structural analysis, in silico methods are crucial for drug design and discovery. cmjpublishers.comauctoresonline.org Computational tools can predict physicochemical properties, drug-likeness, and potential biological activities of derivatives. cmjpublishers.com For instance, derivatives of the related pyridine-4-carbohydrazide have been designed and evaluated computationally to prioritize candidates for synthesis and further screening. auctoresonline.org This approach accelerates the identification of molecules with promising therapeutic potential by modeling their interactions with biological targets like DNA. cmjpublishers.com

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for elucidating the precise step-by-step pathways of chemical reactions. For this compound, a characteristic reaction is nucleophilic substitution at the carbonyl carbon. Density Functional Theory (DFT) calculations have been used to model this process, providing a detailed picture of the transition states and intermediates involved. rsc.orgacs.org

Studies on the analogous reaction between pyridine and acetyl chloride reveal a mechanism that deviates from the classical addition-elimination pathway involving a stable tetrahedral intermediate. rsc.orgacs.org Instead, a concerted mechanism, labeled SNm (m for mixed), is favored. researchgate.netscispace.com In this pathway, the approach of the nucleophile (e.g., pyridine) and the departure of the leaving group (chloride) are part of a single kinetic step. An alternative, higher-energy pathway is the in-plane σ attack (SNσ), which has a significantly larger free energy barrier. nih.gov

Computational modeling allows for the precise characterization of the transition state geometry and its associated energy. In the reaction of pyridine with an acyl chloride, the distance between the incoming nitrogen atom and the carbonyl carbon shortens, while the carbon-chlorine bond elongates in the transition state. rsc.orgscispace.com

Calculated Parameters for the Nucleophilic Attack of Pyridine on Acyl Chloride

ParameterReactant ComplexTransition State (TS)Product Complex
C-N Distance (Å)2.81 rsc.orgscispace.com1.94 rsc.orgscispace.com1.51 rsc.orgscispace.com
C-Cl Distance (Å)1.82 rsc.orgscispace.com1.96 rsc.orgscispace.com-
Free Energy Barrier (kcal/mol in dichloromethane)13.8 (SNm path) scispace.comnih.gov

Molecular Orbital (MO) interaction diagrams are essential computational tools that visualize how orbitals from different fragments of a reacting system combine to form the orbitals of the transition state. researchgate.net For the nucleophilic substitution reaction involving this compound, these diagrams illustrate the critical electronic interactions that drive the reaction. rsc.org

The reaction is initiated by the migration of electrons from the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the np orbital of pyridine's nitrogen) to the Lowest Unoccupied Molecular Orbital (LUMO) of the acyl chloride. rsc.orgrsc.org A key finding from computational studies is the nature of the acyl chloride's LUMO. rsc.org Initially, the LUMO is primarily the π* orbital of the carbonyl group (πC=O). rsc.orgscispace.com However, the energy gap between this πC=O orbital and the σ*C-Cl orbital is small. rsc.org

As the nucleophile approaches, the electron transfer induces a significant mixing of these two orbitals. rsc.orgrsc.org In the transition state, the LUMO becomes a hybrid orbital formed from the mixing of orbitals from both the pyridine and the acyl chloride fragments. rsc.orgscispace.com This mixing is crucial for the reaction to proceed, and its visualization through MO diagrams confirms that the σ*C-Cl orbital becomes a major component of the transition state's LUMO, facilitating the cleavage of the C-Cl bond. scispace.comrsc.org

Charge Decomposition Analysis (CDA) is a computational technique used to quantify the contributions of fragment orbitals to the molecular orbitals of a larger complex, such as a transition state. researchgate.netescholarship.org It provides a quantitative breakdown of the orbital interactions, offering deeper insight into the bonding and charge transfer processes during a reaction. rsc.orgescholarship.org

In the study of the nucleophilic attack on acyl chlorides, CDA was performed to dissect the composition of the transition state's LUMO. rsc.orgscispace.com The analysis provides numerical values for the contributions of different atomic orbitals, confirming the qualitative picture from MO diagrams. rsc.org The results show that while the LUMO of the initial reactant complex is dominated by the acyl chloride's π*C=O orbital, the situation changes dramatically in the transition state. rsc.org

Orbital Composition of the Transition State LUMO via CDA

Atomic Orbital ContributionPercentage in Transition State MO
Chloride Atom Orbitals17.3% rsc.orgscispace.com
Carbonyl Oxygen Atom Orbitals8.3% rsc.orgscispace.com

Advanced Theoretical Frameworks in Catalysis Research

While this compound is typically a reagent, the reactions it undergoes are often subject to catalysis, and pyridine derivatives themselves are a cornerstone of nucleophilic catalysis. Advanced theoretical frameworks, primarily based on DFT, are indispensable for understanding and designing these catalytic systems. mdpi.comresearchgate.net

One of the most studied areas is nucleophilic catalysis by 4-(dialkylamino)pyridines, such as DMAP. researchgate.net Theoretical studies on these systems focus on the key N-acylpyridinium intermediate, which is precisely the type of species formed when a nucleophile reacts with this compound. researchgate.net Computational models are used to assess the stability of this intermediate, which is directly related to the high catalytic reactivity observed. researchgate.net

Modern computational catalysis research also explores complex multi-component and relay catalysis systems. researchgate.net For example, theoretical studies can unravel the mechanism of a dual catalytic system involving a transition metal and a Lewis base like a chiral pyridine derivative. researchgate.net DFT calculations can map the entire catalytic cycle, identify the rate-determining step, and explain the origins of stereoselectivity in asymmetric reactions. mdpi.com In the catalytic dearomatization of pyridines, for instance, DFT studies have been crucial in confirming that a Lewis acid activates the pyridine ring, facilitating a stereoselective nucleophilic addition mediated by a chiral catalyst. mdpi.com These theoretical frameworks not only explain experimental observations but also provide a predictive basis for the design of new, more efficient, and selective catalysts and reaction pathways.

Applications in Chemical Research and Advanced Materials Development

Building Blocks for Complex Organic Synthesis

As a bifunctional reagent, pyridine-4-carbonyl chloride provides a straightforward method for introducing the isonicotinoyl group into a wide array of molecular frameworks. This reactivity is extensively leveraged in multi-step syntheses of elaborate organic compounds.

A significant application of pyridine (B92270) derivatives in organic synthesis is in the palladium-catalyzed carbonylative coupling reactions to form ketones. While this compound itself can be used in some acylation reactions, a more advanced strategy involves its in situ generation or the use of related pyridine structures to facilitate ketone synthesis from less activated precursors.

In a notable methodology, palladium catalysis is employed to achieve the carbonylative coupling of (hetero)arenes and aryl or vinyl triflates. nih.govrsc.org This process avoids the need for pre-formed, highly reactive acylating agents. Instead, a palladium complex, often utilizing a ligand like Xantphos, activates the aryl triflate and incorporates carbon monoxide. A key aspect of this transformation is the use of a pyridine additive, which intercepts the acyl-palladium intermediate to form an N-acyl pyridinium (B92312) salt in situ. nih.govrsc.org This pyridinium salt is a potent electrophile that readily undergoes a Friedel-Crafts-type acylation with an electron-rich (hetero)arene to yield the desired ketone. nih.govrsc.org

The choice of pyridine derivative can be tuned to modulate the reactivity of the acylating agent. For instance, electron-rich pyridines like 4-methoxypyridine (B45360) are effective for coupling with highly reactive arenes such as pyrroles, whereas less nucleophilic pyridines like 4-trifluoromethylpyridine are required to build up sufficient concentrations of the more reactive N-acyl pyridinium salts needed to acylate less reactive arenes. rsc.org This tunable reactivity allows for a broad scope of ketones to be synthesized. nih.gov

Aryl Triflates(Hetero)arenePyridine AdditiveProductYield (%)Reference
4-MeO-PhOTfN-Bn-pyrrole4-MeO-Pyridine2-Acyl-N-Bn-pyrrole87 nih.gov
4-tBu-PhOTfN-Me-pyrrole4-MeO-Pyridine2-Acyl-N-Me-pyrrole80 nih.gov
4-CF3-PhOTfIndole4-MeO-Pyridine3-Acyl-indole78 nih.gov
1-Naphthyl-OTfN-Bn-pyrrole4-MeO-Pyridine2-Acyl-N-Bn-pyrrole85 nih.gov
1-Vinylcyclohexene-OTfThiophene4-CF3-Pyridine2-Acyl-thiophene62 rsc.org

This table presents selected examples of palladium-catalyzed carbonylative C-H functionalization of (hetero)arenes, highlighting the role of pyridine additives in generating ketone products. Yields are based on isolated product.

This compound is a crucial precursor for a variety of specialty chemicals, valued for their specific functions in pharmaceuticals, diagnostics, and materials science. ontosight.aismolecule.com Its hydrochloride salt, isonicotinoyl chloride hydrochloride, is frequently used for these transformations. guidechem.com

A key application is in the synthesis of complex molecular architectures for materials science. For example, it has been used to synthesize tris(isonicotinoyl)cyclotriguaiacylene, a 3-fold symmetric molecular host. This was achieved by reacting cyclotriguaiacylene with isonicotinoyl chloride hydrochloride in a 70% yield. acs.org Such host molecules can form coordination polymers with unique structural properties, like interwoven 2-D networks. acs.org

In the field of bioanalysis, this compound (abbreviated as INC) serves as a derivatizing agent to enhance the detection of biomolecules by liquid chromatography–mass spectrometry (LC–MS/MS). researchgate.netacs.org It is used for the rapid and efficient acylation of phenolic and oxime hydroxyl groups on steroids under aqueous conditions. acs.org This derivatization improves ionization efficiency and chromatographic separation, enabling the sensitive and simultaneous quantification of multiple classes of steroids from biological samples like serum. researchgate.netacs.org It has also been used in the synthesis of porphyrins, where it first reacts to form 4-pyridinecarboxaldehyde (B46228), a key building block for the condensation reaction with pyrrole (B145914) to create meso-tetraarylporphyrins. mdpi.com

α,β-Unsaturated carbonyl compounds are fundamental building blocks in organic chemistry. researchgate.net this compound can serve as a precursor for these structures through a two-step process. First, the acyl chloride is reduced to the corresponding aldehyde, 4-pyridinecarboxaldehyde (isonicotinaldehyde). Subsequently, this aldehyde can undergo various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to generate α,β-unsaturated carbonyl compounds with a pyridine substituent. This pathway is a standard method for constructing such systems from acid chlorides. The reaction of an aldehyde with a stabilized ylide (containing an electron-withdrawing group like an ester or ketone) or a phosphonate (B1237965) carbanion leads to the formation of a carbon-carbon double bond adjacent to a carbonyl group, yielding the desired α,β-unsaturated product.

Catalysis and Coordination Chemistry Applications

The pyridine nucleus is a ubiquitous structural element in ligands for transition metal catalysis and in the design of organocatalysts. researchgate.net this compound serves as a valuable reagent for incorporating the pyridine-4-carbonyl moiety into larger, more complex ligand scaffolds.

While this compound itself is too reactive to be a stable ligand, it is used to synthesize derivatives that are excellent ligands for metal complexes. The resulting pyridine-carboxylate and related structures can coordinate with a variety of transition metals to form catalysts for important organic transformations. researchgate.net

For example, ligands derived from pyridine-4-carboxylic acid (the hydrolysis product of the acyl chloride) have been used to create rhodium and palladium complexes with significant catalytic activity. Rhodium(I) dicarbonyl complexes bearing a 1-(N) coordinated pyridine-4-carboxylic acid ligand have been synthesized and evaluated for the carbonylation of methanol (B129727) to acetic acid. scispace.com These systems have shown higher turnover numbers than some commercial catalysts under mild conditions. scispace.com

Similarly, neophylpalladium complexes containing pyridine-carboxylate ligands have been developed as highly efficient catalysts for the aerobic oxidation of a wide range of alcohols to aldehydes and ketones. csic.es These catalysts operate without the need for additives and demonstrate the importance of the pyridine-N-O chelate structure in facilitating the catalytic cycle. csic.es The pyridine moiety can stabilize the metal center and modulate its electronic properties, which is crucial for catalytic performance. scispace.comacs.org

Metal CenterLigand TypeCatalytic ApplicationReference
Rhodium (Rh)Pyridine-4-carboxylic acidCarbonylation of methanol scispace.com
Palladium (Pd)Picolinate (Pyridine-2-carboxylate)Aerobic oxidation of alcohols csic.es
Ruthenium (Ru)Pyridine-alkoxideOxidation of alcohols frontiersin.org
Palladium (Pd)4-Substituted PyridinesCarbonylation of nitro compounds acs.org

This table summarizes the use of ligands derived from or related to pyridine carboxylic acids in various metal-catalyzed reactions.

The pyridine ring is the core component of many nucleophilic organocatalysts, with 4-(dimethylamino)pyridine (DMAP) being a classic example. acs.org Research into more advanced catalysts has focused on modifying the pyridine structure to enhance nucleophilicity and introduce chirality for asymmetric synthesis. Pyridine-N-oxides, for instance, have emerged as powerful nucleophilic organocatalysts where the oxygen atom, rather than the nitrogen, acts as the nucleophilic site. acs.orgrsc.org

The development of these novel catalysts often involves the functionalization of the pyridine ring. Reagents like this compound can be used to synthesize complex pyridine derivatives that, upon further transformation (e.g., oxidation to the N-oxide), become highly active catalysts. Mechanistic studies have shown that the nucleophilic ability of the oxygen in a pyridine-N-oxide can be significantly greater than that of the nitrogen in the corresponding pyridine. acs.org This enhanced nucleophilicity is critical for their effectiveness in reactions like asymmetric acyl transfer. acs.orgrsc.org Therefore, synthetic routes utilizing building blocks like this compound are instrumental in accessing these next-generation organocatalysts.

Applications in Boron-Catalyzed Organic Reactions

While direct, specific examples of this compound as a substrate in boron-catalyzed reactions are not extensively documented in dedicated studies, its chemical structure suggests potential applications in well-established transformations like the Suzuki-Miyaura cross-coupling reaction. The reactivity of acyl chlorides with organoboron compounds, particularly boronic acids, is a known method for the synthesis of ketones.

The Suzuki-Miyaura coupling, traditionally used for forming carbon-carbon bonds between aryl halides and boronic acids, has been adapted for acylation reactions. In this context, an acyl chloride such as this compound could react with an arylboronic acid in the presence of a palladium catalyst to yield a diaryl ketone. The general mechanism involves the oxidative addition of the acyl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to give the ketone product. The use of phosphine-free palladium complexes in aqueous media has been explored for the coupling of arylboronic acids with benzoyl chloride derivatives, suggesting a potential pathway for this compound as well. mdpi.com

Furthermore, pyridine derivatives themselves can play a role in mediating borylation reactions. For instance, a transition-metal-free borylation of haloarenes has been demonstrated using a pyridine-stabilized boryl radical. organic-chemistry.org This indicates the broader involvement of the pyridine motif in boron chemistry. Although this does not directly involve this compound as a substrate, it highlights the electronic interplay between the pyridine ring and boron reagents, which could be relevant in designing new reactions.

The synthesis of ketones from carboxylic acids and boronic acids often proceeds via an in-situ generated activated species. The use of this compound would bypass the need for the initial activation of a carboxylic acid, presenting a more direct route to the corresponding pyridyl ketones. The reaction of various acyl chlorides with arylboronic acids has been shown to proceed efficiently under different catalytic systems, including those that are phosphine-free or employ eco-friendly solvents. mdpi.com

Substrate Probing in Hyperpolarization Techniques

This compound is a candidate for investigation as a substrate in hyperpolarization techniques, specifically in Signal Amplification by Reversible Exchange (SABRE). SABRE is a method that dramatically enhances the nuclear magnetic resonance (NMR) signals of molecules by transferring the spin order from parahydrogen to a substrate via an iridium catalyst. whiterose.ac.uk The efficiency of this polarization transfer is highly dependent on the electronic and steric properties of the substrate.

Research into the SABRE process has extensively used pyridine and its derivatives as model substrates. A comprehensive study on a range of para-substituted pyridines was conducted to understand the relationship between their electronic properties and SABRE efficiency. whiterose.ac.ukwhiterose.ac.uk The study revealed that the rate of substrate dissociation from the iridium catalyst and the substrate's relaxation time (T1) are critical factors for achieving high levels of hyperpolarization. whiterose.ac.uk

A detailed quantitative study on para-substituted pyridines demonstrated that optimal SABRE performance is a balance between the substrate's residence time on the catalyst and its relaxation properties. whiterose.ac.uk The electron-withdrawing nature of the carbonyl chloride group in this compound would likely influence the electron density of the pyridine nitrogen, thereby affecting its binding to the iridium center. While not explicitly tested, its behavior could be inferred from studies on other para-substituted pyridines like methyl isonicotinate. nih.gov The introduction of deuterium (B1214612) labels in para-substituted pyridines has been shown to increase the T1 relaxation rates, leading to improved hyperpolarization levels, a strategy that could potentially be applied to this compound as well. nih.gov

Table 1: Investigated para-Substituted Pyridines in SABRE and Their Observed Properties

SubstrateSubstituent at para-positionKey FindingReference
4-Chloropyridine-ClSlower substrate dissociation rate compared to more electron-rich pyridines. nih.gov
4-Pyridinecarboxaldehyde-CHOForms a hemiacetal in methanol, influencing its interaction with the catalyst. nih.gov
4-Methylpyridine-CH3Faster substrate dissociation rate. nih.gov
4-Methoxypyridine-OCH3Stronger association with the catalyst, leading to slower dissociation. nih.gov
Methyl Isonicotinate-COOCH3Used in studies to improve NMR detectability through deuteration. nih.gov
Isonicotinamide-CONH2Used in studies to improve NMR detectability through deuteration. nih.gov

This body of research on analogous compounds suggests that this compound would be a valuable probe for further elucidating the electronic effects on SABRE catalysis, particularly for substrates with strong electron-withdrawing groups.

Materials Science and Functional Materials

Synthesis of Pyridine-grafted Copolymers for Diverse Functional Applications

This compound is a key reagent in the synthesis of pyridine-grafted copolymers, imparting specific functionalities to the polymer backbone. The grafting process typically involves the reaction of the acyl chloride group with hydroxyl or amine functionalities present on a polymer.

One notable application is the functionalization of cellulose (B213188) nanocrystals (CNCs). CNCs can be modified with pyridine moieties through the hydroxyl substitution of CNCs with this compound. acs.org This modification introduces pH-responsive behavior to the CNCs. The resulting pyridine-grafted CNCs can then be incorporated into a polymer matrix, such as polyurethane, to create advanced nanocomposites. acs.org

In a different approach, copolymers of acrylic acid and styrene (B11656) derivatives have been synthesized, and the resulting amide groups were used for grafting poly(-styrene-maleic acid substituted aromatic 2-aminopyridine) via a Hantzsch reaction. While this example does not directly use this compound for grafting, it demonstrates a method for incorporating pyridine rings into a polymer structure to enhance properties like fluorescence and antimicrobial activity. acs.org

The synthesis of carbazole-pyridine copolymers has also been reported through a modified Chichibabin reaction. escholarship.org This method, while not using this compound, highlights the interest in creating polymers containing pyridine units for applications in organic light-emitting diodes (OLEDs) due to their electron-donating properties and thermal stability. escholarship.org

A more direct "grafting to" approach involves synthesizing a polymer with reactive sites and then attaching pre-formed polymer chains. For instance, polysulfone has been functionalized with azide (B81097) groups, and then hydrophilic poly(N,N-dimethylacrylamide) (PDMA) side chains were attached via "click" chemistry. acs.org A similar strategy could be envisioned where a polymer with hydroxyl or amine groups is reacted with this compound to graft pyridine units onto the main chain.

Development of pH-Responsive Materials

The incorporation of pyridine moieties into polymer structures is a common strategy for developing pH-responsive materials, and this compound serves as a crucial building block in this endeavor. The nitrogen atom in the pyridine ring can be protonated in acidic conditions, leading to changes in the polymer's conformation, solubility, and intermolecular interactions.

A prime example is the development of pH-responsive shape-memory polymers. Nanocomposites have been created by blending a polyurethane matrix with cellulose nanocrystals (CNCs) functionalized with pyridine groups using this compound. nih.govacs.org At a high pH, hydrogen bonds form between the pyridine groups and hydroxyl moieties, creating a stable network. nih.gov When the pH is lowered, the pyridine groups become protonated, disrupting these hydrogen bonds. nih.gov This reversible interaction acts as a switch, controlling the shape-memory function of the material, which is dependent on the environmental pH rather than temperature. nih.govacs.org

The mechanism of this pH-responsiveness has been studied using FT-IR spectroscopy and other techniques. It is understood that the formation and disruption of hydrogen bonds between the nitrogen atom of the pyridine ring and the H-N group of the urethane (B1682113) linkage in the polymer backbone are responsible for the observed pH-sensitive behavior.

Table 2: pH-Responsive Behavior of Pyridine-Functionalized Materials

Material SystemFunctionalization MethodpH-Responsive MechanismApplicationReference
Polyurethane/Cellulose NanocrystalsGrafting of pyridine moieties onto CNCs using this compound.Protonation of pyridine groups at low pH disrupts hydrogen bonding, acting as a switch.Shape-memory polymers, smart materials. nih.govacs.org
Polyurethane with pyridine ringsIncorporation of pyridine into the polymer backbone.Disruption of hydrogen bonds between the pyridine ring and urethane links in an acidic environment.Drug delivery, shape memory materials. whiterose.ac.uk

These pH-responsive materials have potential applications in various fields, including the development of smart polymer materials for biomedical applications.

Other Specialized Research Applications

Corrosion Inhibition Studies and Mechanism Elucidation

While studies specifically focusing on this compound as a corrosion inhibitor are not prevalent, research on pyridine derivatives provides a strong basis for its potential application in this area. Organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors for metals in acidic media. The inhibition mechanism typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.

The efficiency of a pyridine derivative as a corrosion inhibitor is related to the presence of substituents on the pyridine ring, which affect the electron density distribution and thus the adsorption capacity. Pyridine derivatives can adsorb onto a metal surface through the lone pair of electrons on the nitrogen atom. The presence of the carbonyl chloride group in this compound would significantly influence its electronic properties and, consequently, its interaction with the metal surface.

Studies on other pyridine derivatives, such as 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP), have shown effective corrosion inhibition for low carbon steel in hydrochloric acid. researchgate.netsmolecule.com The protective efficiency of CPP was found to increase with its concentration but decrease with a rise in temperature, suggesting a mixed physisorption and chemisorption mechanism. researchgate.net Quantum chemical calculations based on density functional theory (DFT) are often employed to correlate the inhibition efficiency with the molecular structure of the inhibitor. researchgate.netsmolecule.com Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) are calculated to understand the adsorption process. researchgate.netsmolecule.com

Table 3: Quantum Chemical Parameters for a Pyridine Derivative Corrosion Inhibitor (CPP)

ParameterDescriptionSignificance in Corrosion InhibitionReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability of the molecule to donate electrons to the metal surface. researchgate.netsmolecule.com
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability of the molecule to accept electrons from the metal surface. researchgate.netsmolecule.com
ΔE (ELUMO - EHOMO)Energy GapA lower energy gap suggests higher reactivity and potentially better inhibition efficiency. researchgate.netsmolecule.com
Mulliken ChargesDistribution of atomic charges in the moleculeAtoms with higher negative charges are potential sites for coordination with the metal. researchgate.net

Given the known reactivity of the acyl chloride group, it is likely that this compound would hydrolyze in aqueous acidic solutions to form isonicotinic acid. Therefore, any corrosion inhibition studies in such environments would likely be investigating the effect of isonicotinic acid and chloride ions. The study of this compound itself as a corrosion inhibitor would likely be more relevant in non-aqueous or vapor-phase inhibition contexts.

Analytical Applications as Chemical Sensors via Derivatives

Derivatives of this compound, particularly those synthesized from its corresponding hydrazide (isonicotinic acid hydrazide, also known as isoniazid), have emerged as a significant class of compounds in the development of chemical sensors. These derivatives, predominantly isonicotinoylhydrazones and Schiff bases formed by reacting the hydrazide with various aldehydes and ketones, function as highly effective chemosensors for detecting a range of metal ions and anions. researchgate.net The sensing action is typically observed through colorimetric (a change in color visible to the naked eye) or fluorescent (a change in light emission) signaling mechanisms.

The fundamental principle governing their sensor capabilities is the selective and specific binding of a target analyte, such as a metal ion or an anion, to the derivative molecule. This binding event modifies the electronic structure of the sensor, resulting in a measurable alteration of its light absorption or emission properties. acs.org Key structural features of these derivatives, including the pyridine nitrogen, the azomethine nitrogen of the hydrazone linkage (-C=N-), and the carbonyl oxygen, often serve as the coordination sites that form stable complexes with the target ions. researchgate.net

Detailed Research Findings

A significant body of research highlights the practical applications of these derivatives. For instance, a colorimetric sensor for aluminum (III) ions was developed using 2-hydroxy naphthaldehyde isonicotinoyl hydrazone (HINH). researchgate.net This sensor, created through the simple condensation of isoniazid (B1672263) with 2-hydroxy naphthaldehyde, shows a high degree of selectivity for Al³⁺ ions. The interaction, which likely involves the hydroxyl group and the azomethine nitrogen, produces a distinct color change, facilitating straightforward visual detection. researchgate.net

In another study, a simple Schiff base was demonstrated to be an effective chromo-fluorogenic chemosensor, capable of selectively detecting both Fe²⁺ and Al³⁺ ions with high sensitivity. acs.org The detection limits for these ions were reported to be in the nanomolar range. The underlying mechanism for this sensing ability is believed to be the inhibition of a process known as photoinduced electron transfer (PET) once the sensor molecule forms a complex with the metal ion, which in turn enhances its fluorescence. acs.org

The synthesis and characterization of various transition metal complexes with isonicotinoylhydrazones have been a focal point of research to understand the foundational coordination chemistry. For example, complexes of cobalt(II) and copper(II) with pyrrolyl-2-carboxaldehyde isonicotinoylhydrazone have been successfully synthesized and analyzed. scialert.net These studies are vital as the specific geometry of the resulting complexes, such as the tetrahedral structure for Co(II) and the square planar for Cu(II), influences the stability and selectivity of the potential sensor. scialert.net

Furthermore, dihydrazone Schiff base ligands like 2,6-diacetylpyridine (B75352) bis(isonicotinoylhydrazone) have been utilized as chemosensors for detecting cadmium (Cd²⁺). The coordination of this type of ligand to the Cd(II) ion leads to unique and measurable photoluminescent responses. researchgate.net

These derivatives are not limited to cation detection. Hydrazide-based chemosensors have also proven effective for anion sensing. A notable application is the development of a colorimetric sensor for the detection of the highly toxic cyanide ion (CN⁻). researchgate.net The interaction between the sensor and cyanide prompts a clear visual color change, allowing for its detection in aqueous environments.

The versatility of these compounds is further underscored by the creation of a single Schiff base chemosensor that can detect multiple metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, through either colorimetric or fluorescent signals. acs.org Spectroscopic analysis confirmed that the complexation occurs between the phenolic oxygen and azomethine nitrogen atoms of the Schiff base and the respective metal ions. acs.org

Interactive Data Table: Chemical Sensors Derived from this compound Analogues

Sensor Derivative NameTarget Analyte(s)Detection MethodKey FindingsReference(s)
2-Hydroxy Naphthaldehyde Isonicotinoyl Hydrazone (HINH)Al³⁺ColorimetricDemonstrates high selectivity for Al³⁺ ions. researchgate.net
S–S-Bridged Dimeric Schiff BaseFe²⁺, Al³⁺Chromo-fluorogenicAchieves nanomolar detection limits (17.54 x 10⁻⁹ M for Fe²⁺, 38.26 x 10⁻⁹ M for Al³⁺). acs.org
Pyrrolyl-2-carboxaldehyde IsonicotinoylhydrazoneCo(II), Cu(II)Spectroscopic AnalysisForms stable complexes, indicating its potential as a sensing agent. scialert.net
2,6-diacetylpyridine bis(isonicotinoylhydrazone)Cd²⁺PhotoluminescentShows distinct photoluminescent changes upon binding to Cd²⁺. researchgate.net
Hydrazide-based Cr(III) ChemosensorCN⁻ColorimetricProvides a visual method for detecting cyanide ions. researchgate.net
Versatile Schiff BaseCo²⁺, Ni²⁺, Cu²⁺, Zn²⁺Colorimetric/FluorescentCapable of detecting multiple metal ions via unique spectral responses. acs.org

This extensive research illustrates the considerable value of this compound derivatives in analytical chemistry, offering a robust framework for creating sensitive and selective chemical sensors for a variety of ions crucial to environmental and biological monitoring.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing Pyridine-4-carbonyl chloride derivatives?

  • Methodological Answer : Optimize synthesis by controlling stoichiometric ratios of acylating agents (e.g., thionyl chloride) and pyridine precursors. Use anhydrous solvents like dichloromethane under reflux (60–80°C) to minimize hydrolysis. Monitor reaction progress via TLC or HPLC, and adjust catalyst loading (e.g., DMAP) to improve yields. Purify intermediates via recrystallization in ethanol/water mixtures .

Q. What purification techniques are effective for isolating this compound intermediates?

  • Methodological Answer : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to separate polar byproducts. For hygroscopic compounds, use vacuum distillation or lyophilization. Confirm purity via melting point analysis and ¹H-NMR (e.g., DMSO-d₆ as solvent to detect residual water) .

Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Use ¹H/¹³C-NMR to confirm regiochemistry (e.g., pyridine ring protons at δ 8.2–9.0 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1720 cm⁻¹) and acyl chloride bands (~1800 cm⁻¹). Pair with high-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to model transition states and intermediates. Compare experimental IR/NMR data with simulated spectra. Use molecular docking (AutoDock Vina) to predict binding affinities for biologically active derivatives .

Q. How should researchers address contradictions in spectroscopic data for novel derivatives?

  • Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous IR peaks, conduct variable-temperature studies or isotopic labeling. Replicate synthesis under inert conditions to rule out oxidation/hydrolysis artifacts .

Q. What assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Screen antimicrobial activity via broth microdilution (MIC assays against S. aureus and E. coli). Assess antioxidant potential with DPPH radical scavenging. For anti-diabetic activity, use α-glucosidase inhibition assays and molecular dynamics simulations to study enzyme interactions .

Q. What strategies enhance the stability and reactivity of this compound in structural modifications?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyridine 3-position to stabilize the acyl chloride. Protect reactive sites via temporary silyl ethers or Boc groups during multi-step syntheses. Monitor degradation kinetics via accelerated stability studies (40°C/75% RH) .

Q. How can researchers resolve inconsistencies in literature data on this compound reactivity?

  • Methodological Answer : Systematically replicate key studies using standardized protocols (e.g., identical solvent purity, temperature control). Cross-reference CAS registry entries and PubChem data to verify compound identity. Use meta-analysis tools to identify trends in reported reaction yields or byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.